molecular formula C15H19N3O2S B11171188 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B11171188
M. Wt: 305.4 g/mol
InChI Key: VAXALLJWNMEFGY-UHFFFAOYSA-N
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Description

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE typically involves the condensation of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3-methylbutanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the thiadiazole ring.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C15H19N3O2S/c1-10(2)8-13(19)16-15-18-17-14(21-15)9-11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,18,19)

InChI Key

VAXALLJWNMEFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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